GSK9311 is a chemical compound classified as a bromodomain inhibitor, specifically targeting bromodomain and extraterminal domain-containing proteins. These proteins are involved in regulating gene expression and are implicated in various diseases, including cancer. GSK9311 has garnered attention for its potential therapeutic applications in oncology and other fields of medicine.
GSK9311 is identified by its chemical formula and has an exact mass of 437.24 g/mol. It falls under the category of small molecule inhibitors, specifically designed to interfere with protein-protein interactions mediated by bromodomains, which recognize acetylated lysines on histones and non-histone proteins.
The synthesis of GSK9311 involves several steps typically found in organic synthesis. While specific details about the synthesis pathway are proprietary, the general approach includes:
The molecular structure of GSK9311 can be represented in various ways, including two-dimensional (2D) and three-dimensional (3D) models. The structure showcases multiple functional groups that contribute to its activity as a bromodomain inhibitor.
GSK9311 participates in several chemical reactions primarily related to its mechanism of action as a bromodomain inhibitor. Its interactions with target proteins involve:
The mechanism of action for GSK9311 involves:
GSK9311 has significant potential applications in scientific research, particularly in:
GSK9311 is systematically named as (R)-N-(1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-ethyl-2-methoxybenzamide [3] [6] [10]. Its molecular formula is C₂₄H₃₁N₅O₃ for the free base, with a molecular weight of 437.53 g/mol [1] [9] [10]. The hydrochloride salt form (CAS: 2253733-09-2) has the formula C₂₄H₃₁N₅O₃·HCl and a molecular weight of 474.01 g/mol [4] [6]. Key molecular characteristics include:
Table 1: Molecular Characteristics of GSK9311
Property | Value |
---|---|
CAS Number (free base) | 1923851-49-3 |
CAS Number (HCl salt) | 2253733-09-2 |
Exact Mass | 437.2427 g/mol |
Elemental Composition | C: 65.88%; H: 7.14%; N: 16.01%; O: 10.97% |
Optical Activity | [α]/D = 90–100° (c = 0.3 in methanol) |
The compound exhibits high purity (≥98% by HPLC) and appears as a white-to-off-white solid [1] [10]. It is soluble in DMSO (100 mg/mL) but insoluble in water [3] [10].
GSK9311 features a chiral (R)-configured 2-methylpiperazine group linked to a benzimidazolone core, which is critical for its interaction with bromodomains [3] [10]. The methoxybenzamide moiety and the tertiary amine in the piperazine ring facilitate hydrogen bonding and electrostatic interactions with BRPF bromodomains [6] [10].
This 3D arrangement explains its residual inhibitory activity despite being designed as a negative control [6] [10].
GSK9311 is a deliberately attenuated analog of the potent BRPF1 inhibitor GSK6853, differing only by alkylation of the 5-amide group [1] [3] [10]. This modification reduces binding affinity while preserving structural homology:
Table 2: Binding Affinity Comparison with GSK6853
Target | GSK9311 pIC₅₀ | GSK6853 pIC₅₀ | Selectivity Ratio |
---|---|---|---|
BRPF1 | 6.0 | 8.1 | 125-fold |
BRPF2 | 4.3 | 7.2* | >185-fold |
* Estimated from biochemical data in [10].
This structural homology validates GSK9311’s utility in distinguishing target-specific effects from off-target artifacts in BRPF inhibition studies [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1